
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. CPEC has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species and lipid peroxidation in various animal models of oxidative stress. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have low toxicity and exhibits good bioavailability. However, one of the limitations of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and efficacy of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one in human clinical trials.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple, and it exhibits low toxicity and good bioavailability. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves the reaction between 2-chloroacetophenone and ethyl acetoacetate, followed by cyclization with salicylaldehyde. The resulting product is then subjected to ethylation with iodomethane to obtain 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and liver cancer. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDRNUGAITEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6890102 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
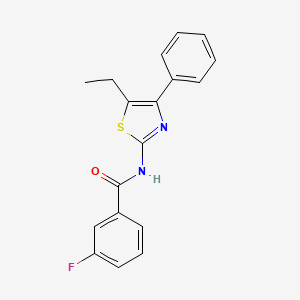
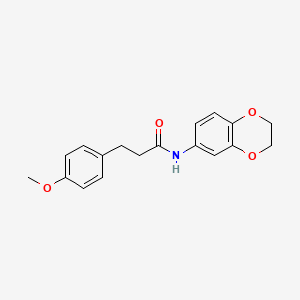
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
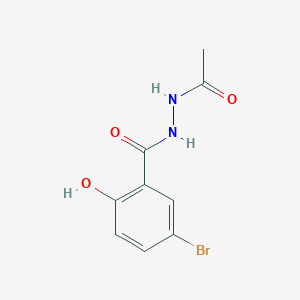


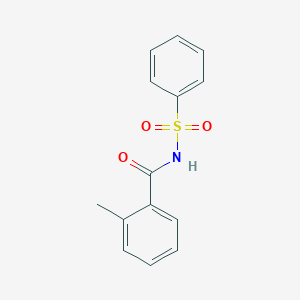
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

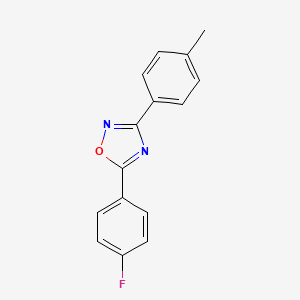
![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)